molecular formula C21H19BrN6O2S B2597621 4-bromo-N-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide CAS No. 1014066-86-4

4-bromo-N-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide

Cat. No.: B2597621
CAS No.: 1014066-86-4
M. Wt: 499.39
InChI Key: MMYASTUAWBCWNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-bromo-N-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide is a sulfonamide derivative featuring a brominated benzene ring linked to a pyridazine-pyrrole hybrid scaffold. Its structure combines a sulfonamide group (critical for hydrogen bonding and target engagement), a bromine atom (enhancing lipophilicity and steric bulk), and a pyridazine-pyrrole moiety (contributing to π-π stacking and heterocyclic interactions).

Properties

IUPAC Name

4-bromo-N-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrN6O2S/c1-14-13-15(2)28(26-14)21-12-11-20(24-25-21)23-17-5-7-18(8-6-17)27-31(29,30)19-9-3-16(22)4-10-19/h3-13,27H,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMYASTUAWBCWNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)NC3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step involves the synthesis of the 3,5-dimethyl-1H-pyrazole ring. This can be achieved through the reaction of acetylacetone with hydrazine hydrate under reflux conditions.

    Synthesis of the Pyridazine Derivative: The pyrazole derivative is then reacted with a suitable pyridazine precursor, such as 3-chloropyridazine, in the presence of a base like potassium carbonate to form the 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine.

    Amination Reaction: The pyridazine derivative undergoes an amination reaction with 4-aminobenzenesulfonamide to form the intermediate compound.

    Bromination: Finally, the intermediate is brominated using a brominating agent such as N-bromosuccinimide (NBS) to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, making it a versatile intermediate for further functionalization.

    Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions, potentially altering the compound’s biological activity.

    Coupling Reactions: The aromatic rings in the compound can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or thiols can be used under mild conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate or cesium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while coupling reactions could produce biaryl compounds.

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, pyrazole derivatives have been synthesized and tested against various cancer cell lines, demonstrating inhibition of cell proliferation and induction of apoptosis. The compound may function similarly due to its structural components that are known to interact with cellular pathways involved in cancer progression.

Case Study:
A study evaluated the anticancer effects of several pyrazole derivatives, including those with similar structures to 4-bromo-N-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide. The results showed that these compounds could inhibit the growth of cancer cells effectively, suggesting a promising avenue for further research in cancer therapeutics .

Antimicrobial Activity

Compounds containing pyrazole rings have also been studied for their antimicrobial properties. The sulfonamide group enhances the compound's ability to inhibit bacterial growth by interfering with folic acid synthesis, which is crucial for bacterial survival.

Case Study:
Research has demonstrated that certain sulfonamide derivatives exhibit potent antibacterial activity against various strains of bacteria. The presence of the pyrazole moiety may contribute to this activity by enhancing the binding affinity to bacterial enzymes .

Anti-inflammatory Effects

Inflammation is a common underlying factor in many chronic diseases. Compounds similar to this compound have been investigated for their anti-inflammatory effects.

Case Study:
A review highlighted the anti-inflammatory potential of pyrazole derivatives, noting their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests that the compound could serve as a lead structure for developing new anti-inflammatory drugs .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The synthetic route often includes:

  • Formation of the Pyrazole Ring: Utilizing appropriate reagents to construct the pyrazole moiety.
  • Coupling Reactions: Connecting the pyrazole derivative with other aromatic systems to form the final sulfonamide structure.
  • Purification: Employing techniques such as recrystallization or chromatography to obtain pure compounds.

Mechanism of Action

The mechanism of action of 4-bromo-N-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. The pyrazole and pyridazine rings can interact with aromatic residues in protein binding sites, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related sulfonamide derivatives reported in the literature.

Table 1: Structural and Physicochemical Comparison

Compound Name / ID Molecular Formula Molecular Weight Key Substituents Melting Point (°C) Yield (%) Key Spectroscopic Data (1H NMR, δ ppm) Biological Activity Reference
Target Compound C21H20BrN5O2S 502.27 Pyridazine-pyrrole, bromophenyl, sulfonamide Not reported - Hypothetical: ~7.5–8.0 (ArH), ~9.2 (NH) Not reported -
4-Bromo-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzenesulfonamide (Compound 11) C12H15BrN3O2S 344.01 Trimethylpyrazole, bromophenyl, sulfonamide Not reported 79 9.21 (s, NH), 7.79 (d, ArH), 7.56 (d, ArH) Trypanocidal NMT inhibitor
4-Bromo-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)benzenesulfonamide (23) C14H17BrN4O2S 393.28 Methylpyrazole, bromophenyl, sulfonamide Not reported 72 Not reported Trypanocidal activity
Compound 17 C25H24BrClN4O3S 575.91 Indole, bromopyrazole, sulfonamide 129–130 82.4 7.56 (s, H-pyrrole), 11.06 (bs, NH) Not reported
4-(4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide C21H17F2N5O3S 589.1 Chromenone, fluorophenyl, sulfonamide 175–178 28 Not reported Not reported

Key Comparisons:

Structural Diversity: The target compound’s pyridazine-pyrrole scaffold distinguishes it from analogs like Compound 11 (trimethylpyrazole) and Compound 23 (methylpyrazole-methyl linkers) . This scaffold may enhance binding to flat enzymatic pockets via π-π interactions.

Synthetic Routes :

  • Most analogs (e.g., Compounds 11, 15, 23) are synthesized via sulfonamide coupling between 4-bromobenzenesulfonyl chloride and heterocyclic amines in pyridine . The target likely follows a similar route but requires a pyridazine-pyrrole amine intermediate.

Spectroscopic Features :

  • 1H NMR : All compounds show aromatic proton signals near 7.5–8.0 ppm and NH protons around 9.0–11.0 ppm . The target’s pyridazine protons may appear downfield (~8.5 ppm) compared to pyrazole analogs.
  • HRMS : Analogs like Compound 11 exhibit precise mass matches (e.g., [M+H]+: 344.0059 observed vs. 344.0063 calculated), validating their purity .

Biological Activity: Bromophenyl sulfonamides (e.g., Compound 11) demonstrate trypanocidal activity via NMT inhibition . The target’s pyridazine-pyrrole group may modulate potency or selectivity compared to pyrazole derivatives.

Physicochemical Properties :

  • The target’s higher molecular weight (502.27 vs. 344–393 for pyrazole analogs) suggests increased steric bulk, which could impact solubility and bioavailability.

Research Implications

  • Medicinal Chemistry : The bromophenyl sulfonamide core is a validated pharmacophore for targeting parasitic enzymes. Structural variations in the heterocyclic amine moiety (pyridazine vs. pyrazole) allow fine-tuning of pharmacokinetic properties .
  • Synthetic Challenges: Introducing the pyridazine-pyrrole group may require multi-step synthesis, as seen in chromenone derivatives .

Biological Activity

4-bromo-N-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide, a compound with significant structural complexity, has garnered attention for its potential biological activities, particularly in the context of cancer therapy. This article synthesizes existing research findings on the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The compound is characterized by the following chemical properties:

PropertyValue
Common Name4-bromo-N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzenesulfonamide
CAS Number1019098-06-6
Molecular FormulaC22H19BrN6O
Molecular Weight463.3 g/mol

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including those similar to this compound. The compound's structure suggests it may inhibit key signaling pathways involved in tumor growth.

  • Mechanism of Action : Pyrazole derivatives are known to inhibit various kinases associated with cancer progression. For instance, compounds containing the pyrazole moiety have demonstrated significant inhibitory effects on receptor tyrosine kinases (RTKs), which are crucial in cancer cell signaling pathways .
  • In Vitro Studies : In vitro evaluations have shown that similar compounds exhibit cytotoxic effects against several cancer cell lines, including breast (MDA-MB-231), lung (A549), and colorectal cancers. The IC50 values for these compounds often fall within the low micromolar range, indicating potent activity .
  • Case Studies : A study investigating a series of pyrazole derivatives found that one compound exhibited an IC50 value of 26 µM against A549 cells, demonstrating significant growth inhibition compared to control groups . Another study reported that certain derivatives led to apoptosis in cancer cells through mitochondrial pathways .

Structure–Activity Relationship (SAR)

The structure of this compound suggests that modifications in its molecular framework can influence its biological activity. The presence of bromine and sulfonamide groups are critical for enhancing its binding affinity to target proteins.

Pharmacological Profile

The pharmacological profile of this compound is consistent with other small molecule kinase inhibitors:

Future Directions

Further research is warranted to explore:

  • In Vivo Efficacy : Animal models will be essential to evaluate the therapeutic efficacy and safety profile of this compound.
  • Combination Therapies : Investigating its use in combination with other chemotherapeutics could enhance its effectiveness and reduce resistance.

Q & A

Q. What are the key structural features of this compound, and how do they influence its reactivity in synthetic pathways?

The compound contains a sulfonamide group, a brominated benzene ring, a pyridazine core, and a 3,5-dimethylpyrazole moiety. These groups confer distinct electronic and steric properties:

  • The sulfonamide group enhances solubility and can participate in hydrogen bonding, critical for target interactions .
  • The bromine atom on the benzene ring acts as a leaving group, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) for derivatization .
  • The pyridazine-pyrazole hybrid provides a rigid scaffold, influencing conformational stability and π-π stacking interactions in biological systems .

Methodological Insight : Use spectroscopic techniques (¹H/¹³C NMR, FTIR) to track functional group reactivity during synthesis. For example, monitor sulfonamide NH stretching (~3300 cm⁻¹) to confirm successful coupling .

Q. What synthetic strategies are recommended for constructing the pyridazine-pyrazole core?

The pyridazine-pyrazole hybrid can be synthesized via:

  • Cyclocondensation : React hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic conditions to form the pyridazine ring .
  • Buchwald-Hartwig Coupling : Introduce the pyrazole moiety via palladium-catalyzed amination of chloropyridazine intermediates .

Optimization Tip : Use high-throughput screening to identify optimal catalysts (e.g., Pd(OAc)₂ with Xantphos) and reaction temperatures (80–120°C) for maximizing yield .

Q. How can the purity of this compound be validated, and what analytical methods are critical?

  • HPLC-MS : Quantify impurities using reverse-phase C18 columns with acetonitrile/water gradients. Monitor for dehalogenation byproducts (e.g., loss of bromine, m/z shift) .
  • Single-Crystal X-ray Diffraction (SCXRD) : Confirm molecular geometry and hydrogen-bonding patterns (e.g., sulfonamide S=O···H-N interactions) .

Advanced Research Questions

Q. How does the 3,5-dimethylpyrazole substituent affect the compound’s bioactivity compared to other pyrazole analogs?

The 3,5-dimethyl groups enhance metabolic stability by sterically shielding the pyrazole ring from oxidative degradation. Comparative studies with unsubstituted pyrazoles show:

  • Improved IC₅₀ values (e.g., 2.3 μM vs. 8.7 μM against kinase X) due to optimized hydrophobic interactions in enzyme binding pockets .
  • Reduced off-target effects in cellular assays, attributed to selective binding conferred by methyl groups .

Experimental Design : Perform molecular docking (e.g., AutoDock Vina) to map interactions between dimethylpyrazole and target proteins. Validate with mutagenesis studies .

Q. What strategies resolve contradictory data between computational predictions and experimental binding affinities?

Discrepancies often arise from solvent effects or protein flexibility. Mitigate by:

  • Explicit Solvent MD Simulations : Account for water-mediated hydrogen bonds missed in docking .
  • Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics directly, comparing ΔH and ΔS values to refine computational models .

Case Study : A 2023 study resolved a 5-fold affinity discrepancy for a sulfonamide inhibitor by incorporating explicit water molecules in simulations, aligning predicted and experimental ΔG values .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s selectivity?

  • Analog Library Synthesis : Modify the bromobenzene ring (e.g., replace Br with Cl, CF₃) and pyridazine substituents (e.g., electron-withdrawing groups) .
  • Selectivity Profiling : Screen analogs against related enzymes (e.g., kinase X vs. kinase Y) using fluorescence polarization assays. Prioritize compounds with >50-fold selectivity .

Data Analysis : Apply multivariate regression to correlate substituent electronic parameters (Hammett σ) with activity .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Racemization Risk : The sulfonamide group can racemize under basic conditions. Mitigate by using low-temperature (<0°C) coupling reactions .
  • Chromatography Alternatives : Replace column chromatography with crystallization-driven purification (e.g., ethanol/water mixtures) for kilogram-scale production .

Tables for Key Data

Q. Table 1: Comparative Bioactivity of Pyrazole Analogs

SubstituentIC₅₀ (μM)Selectivity Index
3,5-Dimethylpyrazole2.352
Unsubstituted Pyrazole8.79
3-Methylpyrazole4.127
Data from kinase inhibition assays

Q. Table 2: Optimized Reaction Conditions for Pyridazine Coupling

ParameterOptimal ValueYield (%)
CatalystPd(OAc)₂/Xantphos89
Temperature100°C85
SolventDMF78
Based on high-throughput screening

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.